molecular formula C20H30O3 B1181451 Pseudolaric acid D CAS No. 115028-67-6

Pseudolaric acid D

Cat. No. B1181451
M. Wt: 318.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of pseudolaric acids involves complex strategies to construct their unique tricyclic diterpene skeleton. For example, a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane has been employed to form the polyhydroazulene core of pseudolaric acid B, a close relative of pseudolaric acid D. This synthesis highlights the challenges of introducing quaternary centers and the innovative approaches required, such as a TBAF-mediated isomerization of a 1,4-diene to a 1,3-diene and a vinylogous eliminative opening of an epoxide (Trost, Waser, & Meyer, 2007). Another notable strategy involves a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction for pseudolaric acid A synthesis, demonstrating the complex methods needed to achieve the pseudolaric acid framework (Xu, Li, & Yang, 2011).

Molecular Structure Analysis

The molecular structure of pseudolaric acids showcases a complex alicyclic skeleton with conjugated double bonds. For pseudolaric acid A, crystallographic studies have detailed its tetragonal system and intricate structure, providing insight into the spatial arrangement that likely influences the chemical behavior and reactivity of these compounds (Jia-xing & Xiu-yun, 1982).

Chemical Reactions and Properties

Pseudolaric acids undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the formation of oxo-bridged derivatives during synthesis reflects the reactive nature of these compounds. The capacity of cerium organometallic reagents to add to sensitive, sterically hindered ketones during the synthesis process underscores the unique reactivity of the pseudolaric acid core (Trost, Waser, & Meyer, 2007).

Scientific Research Applications

  • Antifungal and Anticancer Properties : Pseudolaric acids, including Pseudolaric acid D, have been recognized for their significant antifungal and anticancer activities. Pseudolaric acid B, a closely related compound, has been identified as a major antifungal constituent of Pseudolarix kaempferi and shows promising antitumor activity in vivo (Wong et al., 2005).

  • Apoptosis Induction in Cancer Cells : Research indicates that pseudolaric acids can induce apoptosis in cancer cells. For example, Pseudolaric acid B has been shown to trigger apoptosis through the p53 and bax/Bcl-2 pathways in human melanoma cells (Gong et al., 2005).

  • Antifertility Effects : Pseudolaric acid B, a compound similar to Pseudolaric acid D, has been reported to have antifertility effects. Studies demonstrate that it can terminate early pregnancies in animal models (Wang et al., 1982).

  • Treatment of Fungal Infections : The root and trunk barks of Pseudolarix kaempferi, which contain pseudolaric acids, are used in traditional Chinese medicine for fungal infections. Pseudolaric acid B, in particular, has been identified as a major component with antifungal activity (Jaradat et al., 2002).

  • Synthetic Studies for Medical Applications : Synthetic studies of pseudolaric acids have been conducted to understand their structure and enhance their medical applications. The synthesis of Pseudolaric Acid A, for example, has been a subject of interest due to its antifungal, antifertility, and cytotoxic properties (Geng et al., 2007).

Safety And Hazards

Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUENWZUJMIZJPA-UBTCDGAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudolaric acid D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Z LI, KE CHEN, D PAN, G XU - Acta Chimica Sinica, 1989 - sioc-journal.cn
土撞皮新二秸成分的研究 Page 1 化学学报 AσTA CHIMICA SINICA 1989, 47, 255-261 土撞皮新二秸成分的研究 IV. 土撞丁酸和土撞戊酸的分离和结构测定 夺珠莲骨陈 科潘德济 <上海医科大学 …
Number of citations: 17 sioc-journal.cn
J Chen, R Du, W Wang, F An, L Ye, H Chen… - Biomedicine & …, 2020 - Elsevier
Atherosclerosis is regarded as a chronic inflammatory disease which immune response is regulated by multiple factors. Pseudorlaric acid D (PLAD) is the main bioactive component of …
Number of citations: 1 www.sciencedirect.com
TZ Cai, W Qi, LM Yang, GZ Tu, R Yang… - Journal of Chinese …, 2012 - cabdirect.org
… They were identified as follows: pseudolaric acid D (1), pseudolaric acid A (2), pseudolaric acid B (3), pseudolaric acid C (4), oleana-Δ 11,13(18) -dien-3β-O-acetyl (5), oleana-Δ 9(11),…
Number of citations: 17 www.cabdirect.org
X Ye, M Tang, L Chen, A Peng, L Ma… - … in Mass Spectrometry …, 2009 - Wiley Online Library
… 6.76 C 20 H 30 O 3 317.2117 317.2112 1.6 pseudolaric acid D … pseudolaric acid D 17 6.76 246 317.2112 299.2017/… Thus, compound 17 was tentatively identified as pseudolaric acid D. …
BN Zhou - Memórias do Instituto Oswaldo Cruz, 1991 - SciELO Brasil
(1) Pseudolaric acids - Novel diterpenes, Pseudolaric acid A, B, C and D were isolated from Pseudolarix kaempferi Gorden (pinaceae). Their structures were assigned by spectroscopic …
Number of citations: 48 www.scielo.br
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… Isolation and identification of pseudolaric acid D and pseudolaric acid E. Acta Chim Sin 47:258-261 9. Li ZL, Chen K, Pan DJ, Xu GY (1985) New diterpenic constituents ofTu-Jin-Pi. …
Number of citations: 0 link.springer.com
BNAN ZHOU - … in Natural Product Chemistry: Proceedings of the …, 1992 - books.google.com
NMR spectra are very important tool in the structure eluci-1H-¹H dations, such as HH COSY for either two bonds or long range coupling may be emphasized, noe and its related …
Number of citations: 0 books.google.com
RS Xu - Studies in natural products chemistry, 2000 - Elsevier
China is a country rich in medicinal plants because of its wide territory and variety of geography. Plentiful experience has been accumulated and recorded in the long history of …
Number of citations: 41 www.sciencedirect.com
WJ He, HB Chu, YM Zhang, HJ Han, H Yan… - Planta …, 2011 - thieme-connect.com
… (21), 10 known terpenoids, pseudolarolide Q (22) [14], pseudolarolide C (23) [10], pseudolarolide C acid (24) [10], pseudolarolide E (25), pseudolarolide P (26), pseudolaric acid D (27) […
Number of citations: 40 www.thieme-connect.com
KD Collins - 2012 - search.proquest.com
… In addition to the 26 diterpenoids with the characteristic tricyclic core isolated from Pesudolarix amabilis, diterpenoids pseudolaric acid D and E with an ent‐kaurene framework have …
Number of citations: 3 search.proquest.com

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